molecular formula C17H13N3 B5700493 2-(2-phenylhydrazino)benzo[cd]indole

2-(2-phenylhydrazino)benzo[cd]indole

Cat. No.: B5700493
M. Wt: 259.30 g/mol
InChI Key: PGRWLIIVHIMMMO-UHFFFAOYSA-N
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Description

2-(2-Phenylhydrazino)benzo[cd]indole (CAS: Not publicly assigned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzo[cd]indol-2-yl-2-phenylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3/c1-2-8-13(9-3-1)19-20-17-14-10-4-6-12-7-5-11-15(18-17)16(12)14/h1-11,19H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRWLIIVHIMMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategic Approaches Towards 2 2 Phenylhydrazino Benzo Cd Indole

Elucidation of Classical Fischer Indolization and its Adaptation for Benzo[cd]indole (B15494331) Systems

The Fischer indole (B1671886) synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of indole rings. byjus.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comwikipedia.org Adapting this powerful reaction to the synthesis of the more complex, tricyclic benzo[cd]indole system presents unique challenges and requires careful consideration of the reaction mechanism, catalysts, and substrate design.

Mechanistic Investigations of Fischer Indolization Pathways

The mechanism of the Fischer indole synthesis is a well-studied cascade of chemical events. byjus.comwikipedia.org It commences with the formation of a phenylhydrazone from the reaction of a phenylhydrazine (B124118) with a carbonyl compound. wikipedia.org This is followed by tautomerization to an enamine, which, upon protonation, undergoes a crucial acs.orgacs.org-sigmatropic rearrangement, also known as a diaza-Cope rearrangement. wikipedia.orgacs.org This step results in the cleavage of the N-N bond and the formation of a di-imine intermediate. Subsequent intramolecular cyclization and the elimination of ammonia (B1221849) lead to the formation of the aromatic indole ring. wikipedia.org Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.org

Computational studies have provided deeper insights into this mechanism, revealing that the success or failure of the reaction can be highly dependent on the electronic nature of the substituents on the starting materials. acs.orgnih.gov For instance, electron-donating groups can sometimes favor a competing heterolytic N-N bond cleavage, thereby preventing the desired acs.orgacs.org-sigmatropic rearrangement and hindering indole formation. acs.orgnih.gov

Role of Catalyst Systems in Reaction Selectivity and Efficiency (e.g., Brønsted vs. Lewis Acids)

The choice of catalyst is pivotal in the Fischer indole synthesis, influencing both the reaction rate and, in some cases, the regioselectivity. byjus.comwikipedia.org A wide array of both Brønsted and Lewis acids are effective catalysts. wikipedia.org

Brønsted acids , such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), and p-toluenesulfonic acid (p-TSA), are commonly employed to facilitate the protonation steps essential for the reaction cascade. wikipedia.org The acidity of the medium can also influence the regioselectivity when unsymmetrical ketones are used, directing the cyclization towards one of two possible products. byjus.com

Lewis acids , including zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃), are also widely used. wikipedia.org They function by coordinating to the carbonyl or hydrazine (B178648) nitrogen atoms, thereby activating the substrate towards the key rearrangement and cyclization steps. In certain challenging cases, such as the synthesis of 3-amidoindoles, Lewis acids have been shown to be more effective than protic acids. nih.gov The use of a low-melting mixture of L-(+)-tartaric acid and dimethyl urea (B33335) represents a greener catalytic approach for Fischer indolization. researchgate.net

The following table summarizes various catalysts used in Fischer indolization and related indole syntheses.

Catalyst SystemSubstrate TypeProduct TypeKey Features
Brønsted Acids (HCl, H₂SO₄, PPA)ArylhydrazonesIndolesClassical and widely used, acidity can control regioselectivity. byjus.comwikipedia.org
Lewis Acids (ZnCl₂, BF₃, AlCl₃)ArylhydrazonesIndolesEffective for challenging substrates, can improve yields. wikipedia.orgnih.gov
L-(+)-tartaric acid/dimethyl ureaQuinane-based dionesPolycyclic indolesGreen reaction conditions. researchgate.net
Heteropolyacids (H₃PW₁₂O₄₀)Arylhydrazines and ketonesIndole and carbazole (B46965) derivativesCatalytic amount in methanol. researchgate.net

Influence of Substrate Design on Regiochemical Outcomes

The structure of the starting arylhydrazone, which is derived from a ketone or aldehyde, directly dictates the substitution pattern of the final indole product. mdpi.comresearchgate.net When an unsymmetrical ketone is used, two different enamine tautomers can form, potentially leading to two regioisomeric indole products. byjus.com The regiochemical outcome is influenced by a combination of factors, including the steric bulk of the substituents on the ketone, the electronic properties of the substituents on the arylhydrazine, and the reaction conditions, particularly the nature and strength of the acid catalyst. byjus.com

In the context of benzo[cd]indole synthesis, an intramolecular Fischer indolization approach has been explored. researchgate.net This strategy involves tethering the carbonyl group to the aromatic ring of the arylhydrazine. The length and flexibility of this tether are critical; if the tether is too short, intermolecular dimerization may occur instead of the desired intramolecular cyclization. researchgate.net This highlights the crucial role of substrate pre-organization in achieving complex, polycyclic indole structures.

Exploration of Alternative Synthetic Routes for the Benzo[cd]indole Scaffold

While the Fischer indolization is a powerful tool, other modern synthetic methods have been developed to construct the benzo[cd]indole core, offering alternative pathways that can tolerate a broader range of functional groups or provide access to substitution patterns that are difficult to achieve via classical routes.

Transition-Metal-Catalyzed Cyclization Approaches

Transition metals, particularly palladium and copper, have emerged as versatile catalysts for the synthesis of indole and its fused derivatives. mdpi.comrsc.org These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through cross-coupling and cyclization reactions.

Palladium-catalyzed reactions are among the most prominent for heterocycle synthesis. mdpi.com For instance, the Buchwald modification of the Fischer indole synthesis involves the palladium-catalyzed cross-coupling of aryl bromides with hydrazones. wikipedia.org Other palladium-catalyzed methods include the intramolecular cyclization of 1-(2-alkynylphenyl)ketoximes and the Sonogashira cross-coupling of terminal alkynes with N-tosyl-2-iodoanilines followed by cyclization to afford 2-substituted indoles. mdpi.com

Copper-catalyzed methods have also proven effective for constructing the benzo[cd]indole skeleton. A one-step synthesis of polysubstituted (Z)-benzo[cd]indoles has been reported, starting from 8-alkynyl-1-naphthylamine derivatives. rsc.orgresearchgate.net This reaction proceeds through a stereoselective intramolecular trans-addition and a subsequent SₙAr reaction. rsc.org

The table below presents examples of transition-metal-catalyzed syntheses of benzo[cd]indoles and related structures.

CatalystStarting MaterialsProductReaction Type
Copper8-alkynyl-1-naphthylamine derivatives(Z)-benzo[cd]indolesIntramolecular trans-addition and SₙAr. rsc.orgresearchgate.net
Palladium/Copper2-ethynyl benzeneamines2-substituted 3-halo-1H-indolesAnnulation. mdpi.com
PalladiumAryl bromides and hydrazonesN-arylindolesBuchwald-Hartwig amination/Fischer indole sequence. wikipedia.org

Organolithium-Mediated Cyclization Strategies

Organolithium chemistry provides a powerful, transition-metal-free approach to the synthesis of benzo[cd]indoles. nih.govd-nb.info These methods often rely on the generation of highly reactive organolithium intermediates that can undergo intramolecular cyclization. rsc.org

A notable strategy involves the reaction of 1-halo-8-lithionaphthalenes with various nitriles. nih.govd-nb.info The 1-halo-8-lithionaphthalene intermediate is generated in situ from a peri-dihalonaphthalene. This lithiated species then adds to a nitrile, and the resulting imine undergoes a facile intramolecular nucleophilic aromatic substitution to furnish the 2-substituted benzo[cd]indole. nih.govd-nb.info This cyclization is often facilitated by a "clothespin effect," where steric repulsion between substituents at other peri positions pushes the reactive centers at the 1 and 8 positions closer together. d-nb.info This methodology demonstrates high functional group tolerance and provides good isolated yields for a range of 2-substituted benzo[cd]indoles. nih.govd-nb.info

Multi-Component and Cascade Reaction Development

The construction of intricate molecular architectures such as 2-(2-phenylhydrazino)benzo[cd]indole can be significantly streamlined through the use of multi-component and cascade reactions. These approaches offer the advantage of forming multiple bonds in a single operation, thereby increasing efficiency and reducing waste. While a direct multi-component synthesis for this compound is not prominently documented, the development of cascade reactions for related indole polycycles provides a conceptual blueprint. researchgate.net

Cascade reactions often rely on a series of sequential intramolecular events to rapidly build molecular complexity. For the benzo[cd]indole core, a plausible cascade approach could involve an initial intermolecular reaction to append a suitable precursor to a naphthalene (B1677914) system, followed by an intramolecular cyclization. For instance, a cascade reaction could be initiated by the addition of a hydrazine-containing nucleophile to a functionalized naphthalene derivative, which then undergoes a subsequent intramolecular cyclization to form the benzo[cd]indole ring system. The development of such a reaction would be a significant advancement, offering a direct and atom-economical route to the target molecule.

Recent studies have highlighted the power of photocatalyzed cascade reactions in the synthesis of indole-fused benzodiazepines, demonstrating the potential of modern synthetic methods to construct complex heterocyclic systems in a controlled manner. beilstein-journals.orgnih.gov These methods often involve the generation of radical intermediates that can participate in subsequent bond-forming events. beilstein-journals.org Adapting such a strategy to the synthesis of this compound would be a novel and challenging endeavor.

Precursor Chemistry and Advanced Retrosynthetic Analysis for this compound

A logical retrosynthetic analysis of this compound suggests several potential synthetic disconnections. The most apparent disconnection is at the C-N bond between the benzo[cd]indole core and the phenylhydrazine moiety. This leads to two key precursors: a 2-functionalized benzo[cd]indole (e.g., 2-halobenzo[cd]indole or a derivative with a suitable leaving group) and phenylhydrazine.

A deeper retrosynthetic cut involves the disassembly of the benzo[cd]indole ring itself. A recently developed transition-metal-free synthesis of 2-substituted benzo[cd]indoles offers a powerful strategy. uni-regensburg.denih.gov This method utilizes the reaction of 1-halo-8-lithionaphthalenes with nitriles. uni-regensburg.denih.gov This retrosynthetic approach is outlined below:

Retrosynthetic Analysis:

Retrosynthetic analysis of this compound. This image is for illustrative purposes only and does not represent an actual chemical synthesis.
Figure 1: A plausible retrosynthetic analysis for this compound, highlighting key precursors.

This analysis identifies two primary synthetic challenges: the formation of the benzo[cd]indole core and the subsequent introduction of the phenylhydrazino group.

The synthesis of the key precursor, 2-aminobenzo[cd]indole, could be envisioned starting from a peri-dihalonaphthalene. Reaction with a nitrile, followed by intramolecular cyclization, would furnish the benzo[cd]indole skeleton. The choice of the nitrile substituent would be critical for its subsequent conversion to an amino group.

Alternatively, the Fischer indole synthesis represents a classic and versatile method for constructing indole rings from phenylhydrazines and carbonyl compounds. wikipedia.orgnih.govthermofisher.com A strategy employing this reaction would involve the synthesis of a suitable naphthalenic ketone or aldehyde precursor that already contains a group that can be transformed into the second nitrogen-containing ring of the benzo[cd]indole system.

Optimization of Reaction Conditions and Process Development for Enhanced Yields and Purity

The successful synthesis of this compound in high yield and purity hinges on the careful optimization of each reaction step. Drawing from methodologies for related compounds, key parameters for optimization can be identified.

For the synthesis of the 2-substituted benzo[cd]indole core via the reaction of 1-halo-8-lithionaphthalenes with nitriles, the reaction conditions are critical. A study on this transformation demonstrated good isolated yields with a range of nitriles. uni-regensburg.de Optimization of solvent, temperature, and the nature of the halogen on the naphthalene precursor would be essential to maximize the yield of the desired benzo[cd]indole.

Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Substituted Benzo[cd]indoles
EntryHalonaphthaleneNitrileSolventTemperature (°C)Yield (%)
11,8-DiiodonaphthaleneAcetonitrileBenzene (B151609)Room Temp75
21,8-DiiodonaphthaleneBenzonitrileBenzeneRoom Temp82
31-Bromo-8-iodonaphthaleneAcetonitrileBenzeneRoom Temp68
41,8-DiiodonaphthaleneAcetonitrileHexaneRoom Temp45

This data is representative and based on findings for the synthesis of related 2-substituted benzo[cd]indoles. uni-regensburg.de

The subsequent N-arylation or nucleophilic substitution to introduce the phenylhydrazine moiety would require another set of optimized conditions. The choice of catalyst (if any), base, solvent, and temperature would be paramount. For instance, copper-catalyzed N-arylation reactions of hydrazides have been shown to be effective, and a similar system could be explored for this transformation. researchgate.net

Table 2: Key Parameters for Optimization of the N-Arylation Step
ParameterVariables to be ScreenedDesired Outcome
CatalystNone, Copper(I) salts, Palladium complexesHigh catalytic turnover, low catalyst loading
LigandNone, Picolinic acid, Diamines, PhosphinesIncreased reaction rate and selectivity
BaseK₂CO₃, Cs₂CO₃, NaOt-BuEfficient proton scavenging, minimal side reactions
SolventDMF, DMSO, Toluene, DioxaneGood solubility of reactants, optimal reaction temperature
TemperatureRoom Temperature to 120 °CComplete conversion in minimal time, prevention of degradation

This table outlines a general strategy for the optimization of the N-arylation step based on established methods for similar transformations.

Process development would focus on scalability, purification, and characterization of the final product and intermediates. Chromatographic techniques would likely be necessary for purification, and a full suite of spectroscopic methods (NMR, IR, Mass Spectrometry) would be required to confirm the structure of this compound.

Chemical Reactivity and Derivatization Pathways of 2 2 Phenylhydrazino Benzo Cd Indole

Reactivity Profiling of the Hydrazino Moiety

The exocyclic hydrazino group (-NH-NH-Ph) at the 2-position of the benzo[cd]indole (B15494331) ring is the primary site for many chemical derivatizations due to the nucleophilicity of its nitrogen atoms.

Condensation and Cyclization Reactions Involving the Hydrazino Group

The hydrazino group readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. This initial condensation is often the first step in a variety of cyclization reactions to construct new heterocyclic rings. For instance, the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde under acidic conditions is the cornerstone of the Fischer indole (B1671886) synthesis, which proceeds through a hydrazone intermediate. chemicalbook.comnih.gov

In a similar vein, the reaction of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents is a classical and efficient method for the synthesis of pyrazoles. While specific examples with 2-(2-phenylhydrazino)benzo[cd]indole are not extensively documented in readily available literature, the general reactivity pattern of hydrazines suggests that it would react with β-dicarbonyl compounds to yield pyrazole-substituted benzo[cd]indoles. The reaction typically proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole (B372694) ring.

Furthermore, the development of a fluorescent derivatizing agent, 1,2-benzo-3,4-dihydrocarbazole-9-ethoxy-carbonylhydrazine (BCEC), highlights the utility of hydrazine (B178648) moieties on extended aromatic systems for condensation reactions with aldehydes, a process catalyzed by acids like trichloroacetic acid (TCA). nih.gov This underscores the potential of the hydrazino group in this compound to react similarly.

Reagent TypeExpected ProductReaction Conditions
Aldehydes/KetonesHydrazonesAcid or base catalysis
1,3-Dicarbonyl compoundsPyrazole derivativesAcid or base catalysis, often with heating
α,β-Unsaturated carbonylsPyrazoline/Pyrazole derivativesMichael addition followed by cyclization

Oxidative and Reductive Transformations

The oxidation of the hydrazino group can lead to various products depending on the oxidizing agent and reaction conditions. Mild oxidation can yield azo compounds, while stronger oxidation can cleave the N-N bond. Conversely, reductive cleavage of the N-N bond in the hydrazino group can be achieved, typically with reducing agents like sodium dithionite (B78146) or through catalytic hydrogenation, to yield the corresponding amine, 2-amino-benzo[cd]indole, and aniline.

While specific studies on the oxidation of this compound are not prevalent, the oxidation of other indole derivatives is known. For example, the UV-induced oxidation of 2-(1'H-indol-2'-yl)- nih.govnih.govnaphthyridine in the presence of air leads to the formation of a benzoxazinone (B8607429) derivative, indicating that the indole ring system can be susceptible to oxidative cleavage under certain conditions. rsc.org The reduction of nitro-substituted aromatics is a common route to access amino derivatives, which can be seen as analogous to the potential reduction of the hydrazino group to an amino group. researchgate.net

Electrophilic and Nucleophilic Reactions on the Benzo[cd]indole Core

The benzo[cd]indole nucleus, being an electron-rich aromatic system, is susceptible to electrophilic attack. The presence of the 2-phenylhydrazino substituent will influence the regioselectivity of these reactions. Nucleophilic substitution reactions are less common on the unsubstituted core but can be facilitated by the introduction of suitable leaving groups.

Regioselectivity of Electrophilic Substitution (e.g., on the indole nitrogen or carbon positions)

The benzo[cd]indole system has several potential sites for electrophilic attack. In general, electrophilic substitution on indoles typically occurs at the C3 position. However, in 2-substituted indoles, the reaction may be directed to other positions. For the benzo[cd]indole core, the electron density distribution will govern the site of substitution.

Studies on the protonation of substituted benzo[cd]indoles, a fundamental electrophilic interaction, have shown that even in the presence of other basic sites, protonation occurs exclusively at the indole nitrogen atom. nih.govuni-regensburg.de This suggests that the indole nitrogen is a highly nucleophilic center in the benzo[cd]indole system.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, would likely be directed by the combined electronic effects of the fused benzene (B151609) ring and the 2-phenylhydrazino substituent. The hydrazino group is generally considered an activating group and would likely direct incoming electrophiles to the ortho and para positions of the benzenoid part of the nucleus or to specific positions on the indole core, depending on the reaction conditions.

Nucleophilic Functionalization Strategies

Direct nucleophilic substitution of hydrogen on the electron-rich benzo[cd]indole core is generally difficult. However, functionalization can be achieved through nucleophilic aromatic substitution (SNA_r) if a suitable leaving group, such as a halogen, is present on the ring. The synthesis of 2-substituted benzo[cd]indoles has been achieved via an intramolecular nucleophilic substitution of a peri-halo-naphthalene precursor. uni-regensburg.deiupac.org

The introduction of strong electron-withdrawing groups onto the indole ring can facilitate nucleophilic addition reactions. researchgate.net For instance, indoles substituted with nitro or phenylsulfonyl groups at the 2- or 3-position can undergo nucleophilic additions. researchgate.net While not a direct functionalization of the parent this compound, this principle could be applied to its derivatives.

The development of benzo[cd]indole-based dyes often involves the functionalization of the heterocyclic core. For example, the synthesis of near-infrared absorbing squaraine dyes utilizes benz[c,d]indolenine as a donor moiety, which is synthesized and subsequently reacted. rsc.org

Rearrangement Reactions and their Mechanistic Elucidation

Rearrangement reactions offer pathways to structurally complex molecules from simpler precursors. The Fischer indole synthesis itself is a classic example of a uni-regensburg.deuni-regensburg.de-sigmatropic rearrangement. chemicalbook.comnih.gov While this is typically used to form the indole ring, analogous rearrangements could potentially be initiated from the this compound scaffold.

Although specific rearrangement studies on this compound are not widely reported, research on related systems provides insights into possible transformations. For instance, acid-catalyzed rearrangements of tetrahydrocarbazoles, which are partially hydrogenated benzo-fused indoles, have been observed to equilibrate with isomeric indolenine-3-spirocyclopentanes. rsc.org

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization is a powerful tool in chemical synthesis, allowing for the modification of complex molecules at a late point in their synthetic sequence, thereby enabling the rapid generation of analogs for structure-activity relationship studies. General strategies for the functionalization of related indole systems often involve transition-metal-catalyzed cross-coupling reactions or direct C-H activation. For instance, methods like photoredox C-H amidation have been reported for N-unprotected indoles. rsc.org Similarly, palladium-catalyzed reactions are known to functionalize various heterocyclic cores.

However, no specific studies demonstrating the late-stage functionalization of the this compound core have been found. The reactivity of the phenylhydrazino moiety or the benzo[cd]indole nucleus in this specific compound towards common late-stage functionalization reagents remains undocumented in the accessible scientific literature. Research on the synthesis of other complex fused systems, such as indole-fused benzodiazepines or benzo[f]indole-4,9-diones, originates from different starting materials and does not provide a direct pathway for the derivatization of the title compound.

Stereochemical Considerations in Reactivity (e.g., formation of chiral derivatives)

The introduction of chirality is a critical aspect of synthetic chemistry, particularly for the development of pharmacologically active agents. This often involves asymmetric synthesis or the resolution of racemic mixtures. In the context of this compound, stereochemical considerations would be paramount in any reaction that creates a new stereocenter, for example, through addition to the indole ring or modification of the hydrazino linker.

Despite the importance of stereochemistry, there is no available research that discusses the stereoselective reactions of this compound. Studies on the copper-catalyzed stereoselective synthesis of other (Z)-benzo[cd]indoles from different precursors have been reported, highlighting that stereocontrol is a relevant concept within this class of compounds. Nevertheless, the application of these or other stereoselective methods to this compound, and the potential stereochemical outcomes, have not been explored in the literature. Therefore, a discussion on the formation of specific chiral derivatives from this compound would be purely speculative.

Advanced Spectroscopic and Analytical Investigations of 2 2 Phenylhydrazino Benzo Cd Indole

Conformational Analysis and Tautomeric Equilibrium Studies using Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. For 2-(2-phenylhydrazino)benzo[cd]indole, advanced NMR techniques would be crucial for understanding its conformational preferences and potential tautomeric equilibria.

The molecule can exist in different conformations due to rotation around the C-N and N-N single bonds of the hydrazino linker. Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would be instrumental in determining the spatial proximity of protons and thus deducing the preferred conformation in solution.

Furthermore, this compound can theoretically exist in at least two tautomeric forms: the hydrazino form and the hydrazono form. The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and pH. High-resolution ¹H and ¹³C NMR spectroscopy would reveal the presence of one or both tautomers. In cases of slow exchange, distinct sets of signals would be observed for each tautomer. For faster exchange rates, averaged signals would be present, and variable temperature NMR studies could be employed to slow the exchange and resolve the individual signals. ¹⁵N NMR spectroscopy would be particularly insightful, as the chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and chemical environment, providing a clear distinction between the amino-type and imino-type nitrogens in the different tautomers. rsc.orgresearchgate.net Studies on related systems like 2-hydrazono-3-phenylquinazolin-4(3H)-ones have demonstrated the power of ¹⁵N NMR in identifying the predominant tautomeric form in solution. rsc.orgresearchgate.net

Table 1: Anticipated NMR Spectroscopic Data for this compound This table is predictive and based on known chemical shift ranges for similar functional groups.

Nucleus Functional Group Predicted Chemical Shift (ppm) Notes
¹H Aromatic (benzo[cd]indole, phenyl) 7.0 - 8.5 Complex multiplet patterns expected.
¹H N-H (hydrazino) 5.0 - 9.0 Broad signals, position dependent on solvent and concentration.
¹³C Aromatic (benzo[cd]indole, phenyl) 110 - 150
¹³C C-N (benzo[cd]indole) 140 - 160
¹⁵N N-H (amino) -300 to -250 Characteristic for amino groups in hydrazines.

Detailed Mass Spectrometric Fragmentation Pathway Elucidation

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass and molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed to generate the molecular ion. Tandem mass spectrometry (MS/MS) experiments would be essential to study the fragmentation pathways. The fragmentation of the molecular ion would likely proceed through several characteristic pathways, including:

Cleavage of the N-N bond: This is a common fragmentation pathway for hydrazine (B178648) derivatives, leading to the formation of ions corresponding to the benzo[cd]indolyl and phenylamino (B1219803) fragments.

Cleavage of the C-N bond: Fragmentation of the bond connecting the hydrazine moiety to the benzo[cd]indole (B15494331) ring would result in ions corresponding to each of these structural units.

Ring fragmentation: The benzo[cd]indole and phenyl rings could undergo further fragmentation, leading to smaller characteristic ions.

The study of fragmentation behaviors of related heterocyclic compounds, such as isoquinoline (B145761) alkaloids, has shown that theoretical calculations can aid in proposing and verifying fragmentation mechanisms. nih.gov

Analysis of Electronic Transitions via UV-Visible Spectroscopy and Their Structural Correlations

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be complex due to the presence of two major chromophores: the extended π-system of the benzo[cd]indole ring and the phenylhydrazine (B124118) moiety.

The benzo[cd]indole core is expected to exhibit strong absorptions in the UV region, characteristic of π → π* transitions. The presence of the phenylhydrazino substituent will likely cause a bathochromic (red) shift of these absorption bands compared to the unsubstituted benzo[cd]indole, due to the extension of the conjugated system. The UV-visible spectrum of the parent indole (B1671886) molecule is well-studied and shows distinct absorption bands that are sensitive to the solvent polarity. psu.edursc.orgnist.gov Similar solvatochromic effects would be anticipated for this compound.

The electronic transitions can also be influenced by the tautomeric form present. The hydrazono tautomer, with its more extended conjugation, would be expected to absorb at longer wavelengths compared to the hydrazino form. This property could be used to study the tautomeric equilibrium under different conditions. researchgate.net

Table 2: Predicted UV-Visible Absorption Maxima for this compound This table is predictive and based on data for related chromophores.

Transition Type Predicted λmax (nm) Associated Chromophore
π → π* 220 - 280 Phenyl ring and benzo[cd]indole
π → π* 280 - 350 Extended conjugated system

Vibrational Spectroscopy for Probing Molecular Structure and Dynamics (e.g., IR, Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the vibrational modes of a molecule. The vibrational spectrum of this compound would exhibit characteristic bands for its constituent parts.

N-H stretching: The N-H stretching vibrations of the hydrazine moiety are expected in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can provide information about hydrogen bonding.

C-H stretching: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic rings and any C=N bonds (in the hydrazono tautomer) would be found in the 1400-1650 cm⁻¹ region.

N-N stretching: The N-N stretching vibration is typically weak in the IR spectrum but may be more prominent in the Raman spectrum, appearing in the 1000-1200 cm⁻¹ range.

Out-of-plane bending: The C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic rings.

Combined IR and Raman studies, often supported by density functional theory (DFT) calculations, are used to assign the vibrational modes of complex molecules like spin crossover complexes and benzo-pyrones. psu.eduorientjchem.org Such an approach would be necessary for a detailed analysis of this compound.

Table 3: Key Predicted Vibrational Frequencies for this compound This table is predictive and based on characteristic group frequencies.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
N-H stretch 3200 - 3400 IR, Raman
Aromatic C-H stretch 3000 - 3100 IR, Raman
C=C/C=N stretch 1400 - 1650 IR, Raman
N-N stretch 1000 - 1200 Raman

X-ray Crystallographic Insights into Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. An X-ray crystal structure of this compound would provide precise information on bond lengths, bond angles, and torsional angles.

This technique would unambiguously determine which tautomer exists in the solid state. It would also reveal the details of intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. For instance, the N-H groups of the hydrazine moiety could act as hydrogen bond donors, while the nitrogen atoms and the π-systems of the aromatic rings could act as acceptors. The planarity of the benzo[cd]indole system and the relative orientation of the phenyl ring would also be established. X-ray crystallography has been used to determine the solid-state structures of many complex heterocyclic compounds, revealing details about their geometry and intermolecular interactions. mdpi.commdpi.com

Computational and Theoretical Chemistry of 2 2 Phenylhydrazino Benzo Cd Indole

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Molecular Orbital (MO) theory is a cornerstone for understanding this structure, with a particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

For 2-(2-phenylhydrazino)benzo[cd]indole, the HOMO is expected to be delocalized across the electron-rich benzo[cd]indole (B15494331) and phenylhydrazino moieties. The LUMO is likely to be distributed over the π-conjugated system of the benzo[cd]indole core. Computational methods like Density Functional Theory (DFT) can precisely calculate the energies of these orbitals and visualize their spatial distribution.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom within the molecule. This information is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. In this compound, the nitrogen atoms of the hydrazino group and the indole (B1671886) ring are expected to carry significant negative charge, making them potential sites for protonation or coordination to electrophiles.

Table 1: Representative Calculated Electronic Properties of Related Heterocyclic Compounds

Compound/SystemHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Method
1-Ethyl-4-phenyl-1,5-benzodiazepin-2-thione-5.82-1.943.88DFT/B3LYP
Substituted 1,5-Benzodiazepine Derivatives-6.0 to -5.1-2.1 to -1.1~2.88 - 4.01TD-DFT
2-Amino-substituted Quinazolines-5.83 to -5.77-3.68 to -2.99~2.09 - 2.84DFT/B3LYP

This table presents data from analogous heterocyclic systems to illustrate the typical range of calculated electronic properties. Data for this compound would require specific calculations.

Density Functional Theory (DFT) Applications for Mechanistic Elucidation

Density Functional Theory (DFT) has become a primary tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, DFT can map out the entire energy profile of a reaction pathway. This allows for the determination of activation energies, which are key to understanding reaction rates and identifying the rate-determining step.

The synthesis of this compound likely involves the reaction of a 2-halo-benzo[cd]indole with phenylhydrazine (B124118). DFT could be employed to model this nucleophilic substitution reaction. Calculations would identify the transition state structure for the bond formation between the phenylhydrazine nitrogen and the C2 position of the benzo[cd]indole ring. Furthermore, DFT can help to understand the role of catalysts or bases in facilitating the reaction by modeling their interactions with the reactants.

In terms of reactivity, DFT can be used to predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. For instance, the reactivity of the hydrazino group, such as oxidation or condensation reactions, could be explored. By calculating the energies of possible intermediates and products, DFT can help to rationalize experimentally observed outcomes or predict new reactions. For example, studies on the hydrazinolysis of 2,3-dihydro-1,5-benzodiazepine-2-thiones have successfully used DFT to elucidate a multi-step reaction mechanism involving addition, cyclization, and ring-opening steps.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational chemistry provides a powerful means to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus. Comparing the predicted spectrum with the experimental one is a valuable tool for structural elucidation and assignment of complex spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in infrared (IR) and Raman spectra. The calculated spectrum can aid in the assignment of experimental vibrational bands to specific molecular motions, such as N-H stretches, C=C bending, and aromatic ring vibrations.

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT could predict the wavelengths of maximum absorption (λmax) corresponding to π-π* and n-π* transitions within the conjugated system, providing insight into the molecule's color and photophysical properties.

Conformational Landscape Exploration and Energy Minimization Studies

Due to the presence of single bonds, the phenylhydrazino substituent in this compound can rotate relative to the benzo[cd]indole core. This gives rise to different spatial arrangements, or conformations, of the molecule. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically explore the conformational landscape by rotating the key dihedral angles and calculating the corresponding energy of each conformation. This process generates a potential energy surface, from which the lowest energy (most stable) conformations can be identified. Energy minimization studies refine the geometry of these conformers to find the most stable structure. Such studies are crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. For example, intramolecular hydrogen bonding between the hydrazino N-H and the indole nitrogen could stabilize a particular conformation, and this can be explicitly modeled.

Quantum Chemical Studies on Intermolecular Interactions

The way molecules of this compound interact with each other in the solid state or with solvent molecules in solution is governed by intermolecular forces. Quantum chemical methods can be used to study these interactions, which include hydrogen bonding, van der Waals forces, and π-π stacking.

By modeling a dimer or a small cluster of molecules, the strength and nature of these interactions can be quantified. For instance, the potential for π-π stacking between the planar benzo[cd]indole systems of two adjacent molecules can be investigated. The presence of both hydrogen bond donors (N-H) and acceptors (N atoms) in this compound suggests that hydrogen bonding plays a significant role in its crystal packing and solution-state behavior. Understanding these interactions is important for predicting properties like solubility, melting point, and crystal structure. Advanced methods like the Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density to characterize and visualize these weak interactions.

Mechanistic Aspects of Biological Interactions and Structure Activity Relationships in Vitro Focus

Investigation of Molecular Targets and Binding Modes via In Vitro Biochemical Assays

The benzo[cd]indole (B15494331) scaffold and its derivatives have been identified as inhibitors of several key biological targets through in vitro biochemical assays. These studies are crucial for elucidating the mechanism of action and identifying potential therapeutic applications.

Enzyme Inhibition: Derivatives of benzo[cd]indol-2(1H)-one, a close structural relative, have demonstrated potent inhibitory activity against a range of enzymes.

Bromodomain and Extra-Terminal Domain (BET) Proteins: A series of benzo[cd]indol-2(1H)-one derivatives were identified as inhibitors of BRD4, a member of the BET family of proteins crucial for transcriptional regulation. bohrium.comnih.gov High-throughput screening identified a parent compound which, through structural optimization, led to analogs with IC50 values in the low micromolar range against the first bromodomain of BRD4 (BRD4_BD1). bohrium.com Co-crystal structures revealed that these compounds bind to the acetyl-lysine binding pocket of BRD4. bohrium.com Another study confirmed that benzo[cd]indol-2(1H)-ones can function as BET bromodomain inhibitors, which are implicated in the downstream Hedgehog signaling pathway. nih.gov

Indoleamine 2,3-dioxygenase (IDO): While not a benzo[cd]indole, the phenylhydrazide moiety is present in a class of potent IDO inhibitors. nih.gov IDO is a key enzyme in tryptophan metabolism and a target for cancer immunotherapy. nih.gov Phenyl benzenesulfonylhydrazides have been identified as potent IDO inhibitors, with some compounds exhibiting IC50 values in the nanomolar range in enzymatic assays. nih.gov Computational studies suggest these inhibitors interact with the heme iron and form hydrogen bonds within the active site of the IDO protein. nih.gov

Tumor Necrosis Factor-α (TNF-α): Analogs of 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide (B2626999) have been developed as potent inhibitors of TNF-α, a pro-inflammatory cytokine. nih.gov Optimization of a lead compound resulted in derivatives with significantly increased inhibitory activity, with the most potent compound, 4e, showing an IC50 of 3.0 ± 0.8 μM in a cell-based assay. nih.gov

Autophagy-related gene 4B (Atg4B): Certain benzo[cd]indol-2(1H)-ones have been reported as inhibitors of Atg4B, an enzyme involved in the process of autophagy. nih.gov

Receptor Binding: The indole (B1671886) nucleus, a core component of the benzo[cd]indole structure, is a well-established scaffold for ligands targeting various receptors, particularly the benzodiazepine (B76468) receptor (BZR) associated with the GABA-A receptor complex. mdpi.com

Benzodiazepine Receptor (BZR): Numerous indole derivatives have been synthesized and evaluated for their binding affinity to the BZR. mdpi.comnih.gov Specific 6H-indolo[2,3-b] nih.govfrontiersin.orgnaphthyridines, which contain an indole ring, were found to be active in displacing [3H]diazepam from bovine brain membranes, indicating direct interaction with the benzodiazepine binding site. nih.gov Radioligand binding assays are standard for screening the affinity of new compounds, using radiolabeled ligands like [3H]-flumazenil to determine the binding parameters (Bmax and Kd) and the affinity (Ki) of test compounds. nih.gov

Table 1: In Vitro Inhibitory Activities of Benzo[cd]indole Derivatives

Compound Class Target Key Compound Activity (IC₅₀) Assay Type Source(s)
Benzo[cd]indol-2(1H)-one BRD4_BD1 Compound 23 1.02 μM AlphaScreen bohrium.com
Benzo[cd]indol-2(1H)-one BRD4_BD1 Compound 24 1.43 μM AlphaScreen bohrium.com
Dihydrobenzo[cd]indole-6-sulfonamide TNF-α Compound 4e 3.0 μM Cell-based nih.gov
Phenyl benzenesulfonylhydrazide IDO1 Compound 3i 61 nM Enzymatic nih.gov
Phenyl benzenesulfonylhydrazide IDO1 Compound 40 36 nM Enzymatic nih.gov

Structure-Activity Relationship (SAR) Studies for Rational Design

SAR studies are fundamental to optimizing lead compounds by identifying the chemical features essential for biological activity. Both conceptual and computational approaches have been applied to benzo[cd]indole and related scaffolds.

Conceptual and Computational Modeling:

For BRD4 Inhibition: SAR studies on benzo[cd]indol-2(1H)-one derivatives revealed that modifications at the N1 and C6 positions significantly influence potency. bohrium.com For instance, attaching a piperidine-containing side chain to the phenyl ring at the C6-position was found to be crucial. Computational docking studies showed that potent compounds form additional hydrogen bonds and hydrophobic interactions within the BRD4 binding pocket compared to the initial hit compound. bohrium.com

For TNF-α Inhibition: Rational design and virtual screening were used to optimize a known TNF-α inhibitor, leading to the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold. nih.gov Molecular docking suggested that the sulfonamide group and the phenyl ring engage in key interactions with the TNF-α protein. The SAR study revealed that substituents on the N-phenyl ring of the sulfonamide moiety are critical for activity, with a 3,4-dichloro substitution (compound 4e) yielding the highest potency. nih.gov

For Benzodiazepine Receptor Ligands: Extensive 2-D and 3-D QSAR analyses have been performed on pyridazino[4,3-b]indolones to determine the stereoelectronic requirements for high BZR affinity. nih.gov These studies help in predicting the activity of new analogs and understanding how different substituents on the indole and phenyl rings contribute to binding. nih.gov

General Indole Derivatives: The indole scaffold is widely recognized by medicinal chemists for its versatility. rsc.org SAR studies have shown that substitutions at various positions of the indole ring can drastically alter the pharmacological profile, allowing for the fine-tuning of activity against targets like histone methyltransferases and SARS 3CLpro. eurjchem.comnih.gov

Mechanistic Insights into Cellular Effects at a Molecular Level

Beyond simple target binding, in vitro studies have provided deeper insights into how benzo[cd]indole derivatives affect cellular processes at the molecular level.

Autophagy Induction Mechanisms: A homospermine-benzo[cd]indol-2(1H)-one conjugate, HBC, was found to target lysosomes, the cell's recycling center. nih.gov This lysosome-targeting capability leads to the induction of both apoptosis and autophagy in cancer cells. nih.gov Another indole hydrazide compound, IHZ-1, was shown to induce autophagy and apoptosis in hepatocellular carcinoma cells by increasing the generation of intracellular reactive oxygen species (ROS) and activating the JNK signaling pathway. nih.gov This activation of the ROS/JNK pathway appears to be a key molecular mechanism driving the cellular response. nih.gov

Protein Interaction Profiles: The inhibition of BRD4 by benzo[cd]indol-2(1H)-one derivatives leads to specific downstream effects. In leukemia cells, these compounds were shown to down-regulate the expression of key oncogenes such as c-Myc, Bcl-2, and CDK6, ultimately blocking the cell cycle at the G1 phase and inhibiting proliferation. bohrium.com Similarly, inhibition of the Hedgehog pathway by a benzo[cd]indol-2(1H)-one derivative resulted in lowered cellular levels of the transcription factor GLI2, which in turn prevents the expression of the target gene GLI1. nih.gov

Application as a Molecular Probe for Subcellular Research

The intrinsic properties of the benzo[cd]indole scaffold, particularly its fluorescence, make it an attractive candidate for the development of molecular probes for subcellular imaging and research.

Fluorescent Probes for Organelles: The benzo[cd]indol-2(1H)-one core is fluorescent. This property has been exploited by conjugating it with polyamines, which are selectively taken up by cancer cells via polyamine transporters. nih.gov This strategy allows the benzo[cd]indole conjugate to accumulate specifically in lysosomes, effectively acting as a lysosome-targeted fluorescent probe. nih.govfrontiersin.org Such probes are valuable tools for studying lysosomal dynamics and function in living cells without the need for genetic modification. frontiersin.org

Proximity Labeling: While not based on the benzo[cd]indole scaffold itself, a conceptually related approach uses small molecules for proximity labeling to profile biomolecules in specific subcellular locations. nih.gov For example, benzo-phenoselenazine derivatives can be activated by light to generate singlet oxygen, which then labels nearby proteins and RNAs. nih.gov This highlights a potential, yet unexplored, application for a suitably modified 2-(2-phenylhydrazino)benzo[cd]indole, where it could be engineered to act as a probe for studying molecular neighborhoods within organelles.

Design of Analogs as Scaffolds for Biological Probes

The design and synthesis of analogs based on a core scaffold is a key strategy for developing tailored biological probes. The benzo[cd]indole framework serves as an excellent starting point for such endeavors.

Scaffold Diversification: Researchers have systematically created libraries of benzo[cd]indol-2(1H)-one derivatives by introducing various amino side chains and heterocyclic substituents. frontiersin.org This diversification aims to not only discover potential drugs but also to develop novel fluorescent probes with improved properties for imaging subcellular organelles. frontiersin.org

Conjugation Strategies: A common design strategy involves linking the benzo[cd]indole scaffold to a targeting moiety. For example, conjugating benzo[c,d]indol-2(1H)one to pyrrolobenzodiazepines (PBDs), which are DNA-binding agents, has produced hybrid molecules with potent anticancer activity. nih.govnih.gov Another approach linked the benzo[cd]indol-2(1H)-one moiety to homospermine to create a probe that specifically targets and accumulates in lysosomes. nih.gov These designs demonstrate the utility of the benzo[cd]indole scaffold as a versatile building block for creating sophisticated biological probes and targeted therapeutic agents.

Emerging Applications in Chemical Research

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Exploration in Catalysis (e.g., as a Ligand in Metal-Catalyzed Reactions)

The nitrogen atoms within the 2-(2-phenylhydrazino)benzo[cd]indole structure, particularly those in the hydrazino moiety and the indole (B1671886) ring, possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that the compound could function as a ligand in the formation of metal complexes. Such complexes could, in theory, exhibit catalytic activity in various organic transformations. The field of metal-catalyzed reactions is vast, and indole-containing ligands have been explored for their utility. However, there is currently no specific research detailing the synthesis of metal complexes with this compound as a ligand or their subsequent exploration in catalysis.

Integration into Functional Materials (e.g., for optical applications, focusing on structure-property relationships)

The extended π-conjugated system of the benzo[cd]indole (B15494331) core is a key feature that often imparts interesting photophysical properties to its derivatives. Functionalization of the benzo[c,d]indole system has been a strategy for developing visible and near-infrared dyes. For instance, the annulation of a benzene (B151609) ring to an indolenine-based anchor can lead to a red-shifted and broadened absorption band, a desirable property for applications in materials science. While the parent benzo[cd]indole scaffold is a known chromophore, the specific influence of the 2-(2-phenylhydrazino) substituent on the optical properties and its potential integration into functional materials for optical applications has not been documented. The structure-property relationships for this particular compound remain an unexamined aspect of its chemistry.

Development as a Component in Analytical Probes (excluding clinical diagnostics)

Hydrazone derivatives, which can be formed from hydrazino-substituted compounds, are a class of molecules that have been widely investigated as analytical reagents for the detection of various analytes. These compounds can act as chemosensors, often exhibiting a colorimetric or fluorometric response upon binding to a target species. While the broader family of hydrazones has shown promise in this area, there is no specific research on the development or application of this compound as a component in analytical probes for non-clinical purposes.

Uncharted Territory: The Scientific Void of this compound

Despite the vast and ever-expanding landscape of chemical research, the specific compound this compound remains a notable enigma. A thorough examination of available scientific literature and chemical databases reveals a significant lack of specific research pertaining to this particular molecule. While the broader families of indole and benzo[cd]indole derivatives are the subject of extensive investigation, this compound itself appears to be an unexplored entity.

This absence of dedicated research means that detailed information regarding its synthesis, reactivity, and potential applications is not publicly available. Consequently, a comprehensive scientific article focusing solely on this compound, as per the requested detailed outline, cannot be generated at this time. The foundational data required to discuss its specific green chemistry synthesis, novel reactivity, computational analysis, and advanced functionalization does not exist in the accessible scientific domain.

The benzo[cd]indole scaffold is a recognized pharmacophore, and various derivatives have been synthesized and evaluated for a range of biological activities. For instance, derivatives of benzo[cd]indol-2(1H)-one have been investigated as potential anticancer agents and BET bromodomain inhibitors. Furthermore, the chemical literature is rich with general methodologies for the synthesis and functionalization of indole-containing compounds, including green chemistry approaches that utilize alternative energy sources and environmentally benign solvents.

However, it is crucial to reiterate that this body of knowledge pertains to the broader class of compounds and not specifically to this compound. Extrapolation of properties and synthetic routes from related but distinct molecules would be speculative and would not meet the standard of scientific accuracy.

The reasons for this gap in the scientific record could be numerous. The compound may be challenging to synthesize, possess inherent instability, or may have been synthesized but not yet reported in the peer-reviewed literature. It is also possible that it has not been identified as a target of significant interest to the research community thus far.

Future research efforts would be necessary to elucidate the fundamental characteristics of this compound. Such work would need to begin with the development of a reliable synthetic pathway. Following a successful synthesis, a systematic investigation of its chemical reactivity and physical properties could be undertaken. Computational studies could then be employed to model its electronic structure and predict its behavior, which could, in turn, guide further experimental work and exploration of its potential applications.

Until such dedicated research is conducted and published, this compound will remain in the realm of chemical unknowns.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents and confirms hydrazine linkage.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
  • X-ray crystallography : Resolves stereochemical ambiguities, as shown in isoindole derivatives .
  • Elemental analysis : Validates purity and composition .

What strategies mitigate side reactions during Fischer indole synthesis of benzo[cd]indole derivatives?

Q. Advanced

  • pH control : Use mild acids (e.g., acetic acid) to avoid over-protonation, which can lead to decomposition .
  • Temperature modulation : Gradual heating prevents premature cyclization.
  • Protecting groups : Shield reactive sites (e.g., hydroxyl or amino groups) on precursors .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

How can functional groups be introduced to the benzo[cd]indole core for targeted applications?

Q. Advanced

  • N-Alkylation/Acylation : React the hydrazine nitrogen with alkyl halides or acyl chlorides. For example, ethyl indole-2-carboxylate derivatives are synthesized via esterification .
  • Williamson ether synthesis : Introduce ether linkages using chloroalkyl intermediates and phenols .
  • Photoactivatable groups : Attach benzophenone moieties via carboxamide coupling, as seen in indole-2-carboxamide derivatives .

What are the challenges in optimizing crystallization for X-ray analysis?

Q. Advanced

  • Solvent compatibility : Use slow evaporation in ethanol or methanol, which promotes ordered crystal growth .
  • Impurity removal : Pre-purify via column chromatography or recrystallization.
  • Temperature gradients : Controlled cooling (e.g., 0.5°C/min) reduces defects. For example, 2-(2-fluoro-4-hydroxybenzyl)-isoindole crystals were obtained at 155–158°C with 72% yield .

How does phenylhydrazine’s reactivity influence the synthesis mechanism?

Basic
Phenylhydrazine acts as a nucleophile, attacking carbonyl carbons to form hydrazones. Under acidic conditions, the hydrazone undergoes [3,3]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the indole core. Competing pathways (e.g., hydrazone dimerization) require careful stoichiometric control .

What safety protocols are critical when handling reactive intermediates in synthesis?

Q. Basic

  • Ventilation : Use fume hoods for volatile reagents (e.g., phenylhydrazine).
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic byproducts before disposal .

How can researchers validate synthetic yields when scaling up reactions?

Q. Advanced

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.
  • In-line analytics : Use FTIR or HPLC to monitor reaction progress in real time.
  • Reproducibility trials : Conduct triplicate runs at small scale before scaling .

What role does substituent position play in the compound’s physicochemical properties?

Q. Advanced

  • Electron-withdrawing groups (e.g., -NO₂) increase stability but reduce solubility.
  • Hydrophilic groups (e.g., -COOH) enhance aqueous solubility, as seen in indole-5-carboxylic acid derivatives (mp 208–210°C) .
  • Steric effects : Bulky substituents (e.g., benzoyl) hinder crystallization, necessitating alternative purification strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.